molecular formula C25H20N2O4 B2372597 Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate CAS No. 565181-62-6

Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate

Cat. No. B2372597
CAS RN: 565181-62-6
M. Wt: 412.445
InChI Key: FLRHLCBVOWBNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate, also known as C59, is a synthetic compound that has gained significant attention in scientific research due to its potential as a cancer treatment.

Mechanism of Action

Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate works by inhibiting the activity of β-catenin, which is a protein that plays a key role in the development and progression of cancer. β-catenin is involved in the regulation of cell proliferation, differentiation, and apoptosis. When β-catenin is overactive, it can lead to the development and progression of cancer. Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate binds to β-catenin and prevents it from activating genes that promote cancer growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and enhance the effectiveness of other cancer treatments. Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate in lab experiments is that it is a highly specific inhibitor of β-catenin, which allows researchers to study the role of β-catenin in cancer development and progression. However, one limitation of using Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro.

Future Directions

There are several future directions for the use of Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate in scientific research. One area of focus is the development of new cancer treatments that target β-catenin. Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate has shown promise as a potential treatment for a variety of cancers, including colon cancer, breast cancer, and liver cancer. Another area of focus is the development of new drugs that are more effective and less toxic than Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate. Finally, researchers are also exploring the use of Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate in other areas of medicine, such as the treatment of inflammatory diseases and metabolic disorders.
In conclusion, Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential as a cancer treatment. It works by inhibiting the activity of β-catenin, which is a protein that plays a key role in the development and progression of cancer. Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and anti-inflammatory effects. While there are limitations to its use in lab experiments, Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate has shown promise as a potential treatment for a variety of cancers and is an area of active research for the development of new cancer treatments.

Synthesis Methods

Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of ethyl 4-aminobenzoate with 4-phenoxybenzaldehyde to produce ethyl 4-[(4-phenoxybenzylidene)amino]benzoate. This compound is then reacted with malononitrile to produce ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate, which is the final product.

Scientific Research Applications

Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the activity of a protein called β-catenin, which is involved in the development and progression of cancer. Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-2-30-25(29)19-10-12-21(13-11-19)27-24(28)20(17-26)16-18-8-14-23(15-9-18)31-22-6-4-3-5-7-22/h3-16H,2H2,1H3,(H,27,28)/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRHLCBVOWBNMD-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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